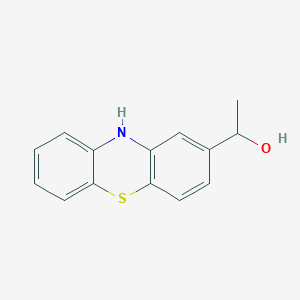

1-(10H-phenothiazin-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(10H-Phenothiazin-2-yl)ethanol is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol . It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry and material science . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Mécanisme D'action

Target of Action

Phenothiazine derivatives have been reported to exhibit anticancer activity . They are potential cell cycle blockers , suggesting that their targets could be proteins involved in cell cycle regulation.

Mode of Action

Phenothiazine derivatives have been shown to interact with their targets and cause changes that lead to cell cycle arrest . This implies that 1-(10H-phenothiazin-2-yl)ethanol might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

Given that phenothiazine derivatives can act as cell cycle blockers , it is plausible that this compound may affect pathways related to cell cycle regulation. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Result of Action

Based on the reported effects of phenothiazine derivatives, it can be inferred that this compound may lead to cell cycle arrest , potentially resulting in inhibited cell proliferation and induced cell death.

Méthodes De Préparation

The synthesis of 1-(10H-phenothiazin-2-yl)ethanol typically involves the reaction of phenothiazine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid or aluminum chloride, to facilitate the formation of the ethanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(10H-phenothiazin-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Applications De Recherche Scientifique

1-(10H-phenothiazin-2-yl)ethanol has several scientific research applications:

Comparaison Avec Des Composés Similaires

1-(10H-phenothiazin-2-yl)ethanol can be compared with other phenothiazine derivatives, such as:

Activité Biologique

1-(10H-phenothiazin-2-yl)ethanol is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, supported by case studies and data tables.

Synthesis

The synthesis of this compound has been achieved through various methods, including lipase-mediated kinetic resolution which allows for the production of enantiomerically enriched forms. This method has shown significant promise in producing compounds with high enantioselectivity, crucial for enhancing biological activity .

Anticancer Properties

This compound has demonstrated anticancer activity in several studies. For instance, cytotoxicity assays have indicated that this compound can inhibit the proliferation of cancer cells. Notably, derivatives of phenothiazine have been linked to enhanced anticancer effects, making this compound a candidate for further exploration in cancer therapies .

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| A549 (Lung Cancer) | 20.3 | |

| HeLa (Cervical Cancer) | 12.8 |

Neurological Effects

The compound has also been investigated for its neurological effects , particularly concerning its role in modulating neurotransmitter systems. Research indicates that certain phenothiazine derivatives can influence dopaminergic pathways, potentially offering therapeutic benefits for conditions like Parkinson's disease and schizophrenia .

Table 2: Pharmacological Effects on Neurotransmitter Systems

| Effect | Mechanism | Reference |

|---|---|---|

| Dopamine Receptor Antagonism | Inhibition of D2 receptors | |

| Serotonin Receptor Modulation | Partial agonism at 5-HT receptors |

Case Studies

A notable case study involved the administration of this compound in animal models to assess its pharmacokinetics and systemic toxicity. The study found that the compound exhibited a short half-life (approximately 30 minutes when administered orally), indicating rapid metabolism which could affect its therapeutic efficacy . However, no significant adverse effects were observed in treated mice compared to controls, suggesting a favorable safety profile .

Table 3: Pharmacokinetic Profile

| Administration Route | Half-Life (minutes) | Observed Toxicity |

|---|---|---|

| Intraperitoneal | 15 | None |

| Oral | 30 | None |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment and neurological disorders. The ability to synthesize this compound with high enantioselectivity enhances its applicability in drug development. Future research should focus on optimizing its pharmacokinetic properties to improve efficacy while minimizing toxicity.

Propriétés

IUPAC Name |

1-(10H-phenothiazin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJSSFKWEIGNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.